molecular formula C23H18O3S B12814791 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide CAS No. 981-25-9

3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide

Cat. No.: B12814791
CAS No.: 981-25-9
M. Wt: 374.5 g/mol
InChI Key: OTRXFUPTBFSOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphtho-thiete ring system. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the epoxy and phenyl groups.

Scientific Research Applications

3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the naphtho-thiete ring system can interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide lies in its combination of an epoxy group and a naphtho-thiete ring, which provides a versatile platform for various chemical and biological applications.

Properties

CAS No.

981-25-9

Molecular Formula

C23H18O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1,8-diphenyl-13-oxa-10λ6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide

InChI

InChI=1S/C23H18O3S/c24-27(25)15-20-21(27)23(17-11-5-2-6-12-17)19-14-8-7-13-18(19)22(20,26-23)16-9-3-1-4-10-16/h1-14,20-21H,15H2

InChI Key

OTRXFUPTBFSOCH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(S1(=O)=O)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.